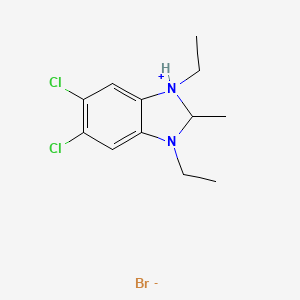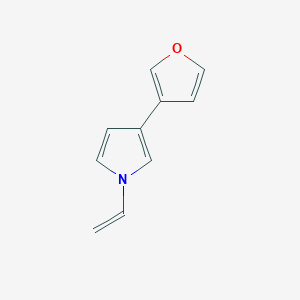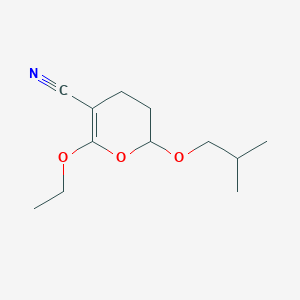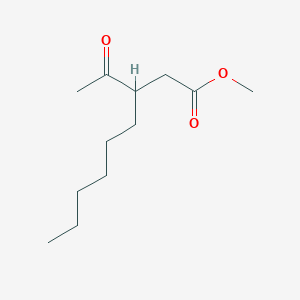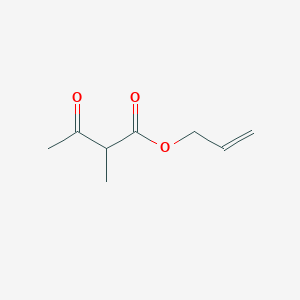
Prop-2-en-1-yl 2-methyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is an organic compound with the molecular formula C₇H₁₀O₃. It is also known as allyl acetoacetate. This compound is an ester derived from butanoic acid and is commonly used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester typically involves the esterification of acetoacetic acid with allyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
Acetoacetic acid+Allyl alcoholH2SO4Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester+Water
Industrial Production Methods
In industrial settings, the production of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of catalysts and solvents is optimized to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the ester under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester involves its reactivity as an ester. It can undergo hydrolysis to form acetoacetic acid and allyl alcohol. The ester group can also participate in nucleophilic substitution reactions, where the ester is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 3-oxo-, 2-methylpropyl ester: Similar in structure but with a different alkyl group.
Butanoic acid, 2-methyl-3-oxo-, methyl ester: Similar ester but with a methyl group instead of an allyl group.
Butanoic acid, 2-methyl-3-oxo-, ethyl ester: Similar ester but with an ethyl group.
Uniqueness
Butanoic acid, 2-methyl-3-oxo-, 2-propenyl ester is unique due to its allyl group, which provides additional reactivity and versatility in organic synthesis. The presence of the allyl group allows for reactions such as allylic substitution and polymerization, which are not possible with other similar esters.
Propriétés
Numéro CAS |
111903-66-3 |
|---|---|
Formule moléculaire |
C8H12O3 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
prop-2-enyl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C8H12O3/c1-4-5-11-8(10)6(2)7(3)9/h4,6H,1,5H2,2-3H3 |
Clé InChI |
JAOKEDBTEFILQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


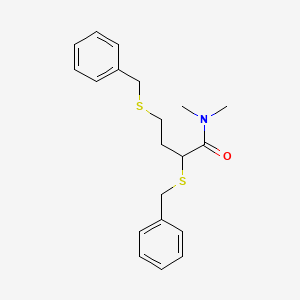

![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)


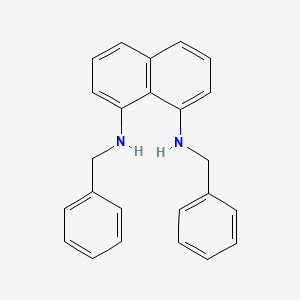
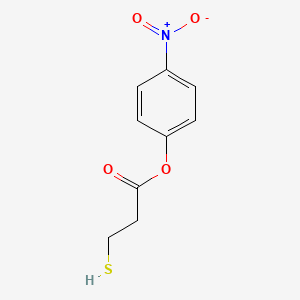
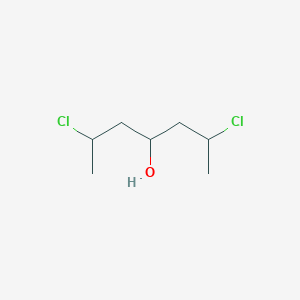
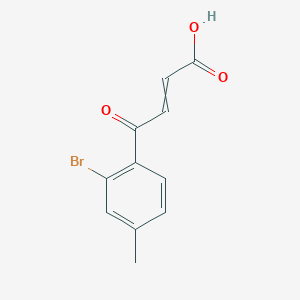
![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)
